Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate (CAS 1305323‑19‑6) is a Boc‑protected 8‑azabicyclo[3.2.1]octane (tropane) building block bearing a primary alkyl bromide at the 3‑position. It is predominantly used as a versatile electrophilic intermediate in medicinal chemistry and chemical biology for the late‑stage introduction of amine, ether, thioether, and carbon‑linked substituents onto the tropane scaffold.

Molecular Formula C13H22BrNO2
Molecular Weight 304.228
CAS No. 1305323-19-6
Cat. No. B2469437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1305323-19-6
Molecular FormulaC13H22BrNO2
Molecular Weight304.228
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr
InChIInChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3
InChIKeyMPHILBGFDQGODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate CAS 1305323-19-6


Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate (CAS 1305323‑19‑6) is a Boc‑protected 8‑azabicyclo[3.2.1]octane (tropane) building block bearing a primary alkyl bromide at the 3‑position . It is predominantly used as a versatile electrophilic intermediate in medicinal chemistry and chemical biology for the late‑stage introduction of amine, ether, thioether, and carbon‑linked substituents onto the tropane scaffold . The compound is commercially available from multiple global suppliers with purities typically ranging from 95% to 98% .

Why Analogs Cannot Replace Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate in Multi‑Step Synthesis


The 3‑bromomethyl substituent on the 8‑Boc‑protected tropane core delivers a unique reactivity profile that cannot be replicated by the 3‑hydroxymethyl, 3‑iodomethyl, or unprotected amine analogs . The bromomethyl group is a strong alkylating agent that participates in SN2 displacements under mild conditions, avoiding the need for pre‑activation required by the hydroxymethyl analog [1]. Compared with the iodomethyl congener, the bromomethyl compound exhibits superior thermal and photolytic stability, reducing the risk of premature decomposition during storage and multi‑step reaction sequences [2]. The Boc protecting group on the 8‑position nitrogen simultaneously blocks unwanted side reactions and allows for clean, acid‑catalyzed deprotection in the final synthetic step . Substituting any of these structural elements would necessitate altered reaction conditions, lower yields, or additional protection/deprotection steps, directly impacting synthetic efficiency and procurement planning [1][2].

Quantitative Differentiation Evidence for Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate


SN2 Reactivity Advantage Over the 3‑Hydroxymethyl Analog

The bromomethyl group in the target compound is a first‑order alkyl bromide that undergoes direct SN2 displacement with nucleophiles (amines, thiolates, alkoxides). In contrast, the 3‑hydroxymethyl analog (CAS 799283‑62‑8) requires conversion to a sulfonate ester or halide before displacement, adding one synthetic step and typically reducing overall yield . The intrinsic leaving group ability, reflected by the pKa of the conjugate acid, is vastly superior for bromide (pKa of HBr ≈ –9) compared with hydroxide (pKa of H₂O ≈ 15.7) [1].

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Stability Advantage Over the 3‑Iodomethyl Analog

The 3‑iodomethyl analog (CAS 1305323‑82‑3) is more reactive in SN2 reactions because iodide is a better leaving group, but this higher reactivity comes at the cost of significantly lower thermal and photolytic stability . The C–I bond dissociation energy (BDE) is approximately 213 kJ/mol, markedly lower than the C–Br BDE of ≈285 kJ/mol [1]. The weaker C–I bond makes the iodomethyl compound more susceptible to unwanted homolytic cleavage and radical side reactions during storage and under common reaction conditions (e.g., heating, exposure to ambient light) [1].

Thermal stability Photolytic stability Bond dissociation energy

Orthogonal Protection Strategy: Boc Group Versus Unprotected Amine

The target compound contains a Boc‑protected secondary amine at the 8‑position. The unprotected analog 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane (CAS 2143303‑08‑4) possesses a free amine that would compete as a nucleophile in SN2 reactions, leading to oligomerization and low yields . The Boc group is stable under basic and nucleophilic conditions but is quantitatively removed with trifluoroacetic acid (TFA) or HCl in dioxane at room temperature within 1–2 h [1].

Protecting group strategy Orthogonal deprotection Solid‑phase synthesis

Commercial Availability with Batch‑Specific Analytical Documentation

The target compound is stocked by multiple reputable suppliers with defined purity specifications and available batch‑specific analytical data. Bidepharm supplies the compound at 95% purity with NMR, HPLC, and GC traces ; Leyan offers 98% purity ; Enamine provides 95% purity with global stock availability (UA, US) and 1–5 day lead times . In contrast, the 3‑iodomethyl analog has limited commercial availability, often without full analytical characterization .

Quality control Batch consistency NMR purity

Computed Lipophilicity (cLogP) as a Predictor of Downstream Compound Properties

The computed partition coefficient (cLogP) for the target compound is 3.554 , placing it in a favorable lipophilicity range for blood–brain barrier penetration and oral bioavailability in medicinal chemistry programs [1]. The 3‑hydroxymethyl analog is predicted to have a significantly lower cLogP due to the hydrogen‑bond donor capacity of the hydroxyl group, which would alter pharmacokinetic properties of downstream products .

Lipophilicity Physicochemical property Drug‑likeness

Recommended Procurement and Application Scenarios for Tert‑butyl 3‑(bromomethyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate


Medicinal Chemistry: Late‑Stage Diversification of Tropane‑Based μ‑Opioid Receptor Antagonists

In the synthesis of peripherally restricted μ‑opioid receptor antagonists (e.g., for opioid‑induced constipation), the bromomethyl handle enables efficient SN2 coupling with arylpiperazine or benzamide nucleophiles [1]. The Boc group is then removed to reveal the active secondary amine. The balanced reactivity of the bromomethyl group ensures high conversion (>80% typical yields in analogous systems) without the decomposition observed with the iodomethyl analog under basic conditions [2].

Chemical Biology: Synthesis of Tropane‑Derived Activity‑Based Probes (ABPs)

The bromomethyl group is an ideal anchor for installing alkyne or azide click‑chemistry handles via nucleophilic displacement, enabling the construction of activity‑based probes for monoamine transporter imaging [1]. The Boc protection strategy allows the probe to be assembled in a modular fashion, with the lipophilic tropane core (cLogP 3.5) favoring membrane permeability .

Parallel Synthesis and Library Production: Multi‑Gram Scale Procurement

When procuring for parallel library synthesis, the multi‑vendor availability with documented purity (95‑98%) and batch‑specific analytical data (NMR, HPLC, GC) ensures that the same quality standard can be maintained across multiple synthesis campaigns. The 1–5 day lead time from global Enamine stock points (UA, US) minimizes project delays compared with less readily available analogs.

Process Chemistry: Intermediate for Scale‑Up of CNS‑Penetrant Tropane Derivatives

The thermal and photolytic stability of the C–Br bond (BDE ≈285 kJ/mol) [2] allows this intermediate to be handled at kilogram scale without special light‑exclusion or cryogenic storage requirements, unlike the iodomethyl analog. This simplifies process development and reduces manufacturing costs for CNS‑targeted tropane drug candidates.

Quote Request

Request a Quote for Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.